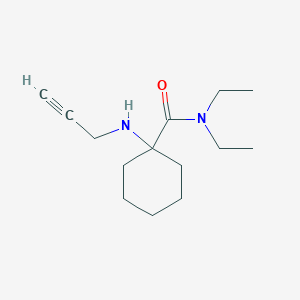
N,N-Diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the coupling of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide and (phenylamino)cyclohexanecarboxamide with different amines . The structures of the target compounds were elucidated via IR, 1H and 13C NMR, MS, and microanalysis .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives and Complexes : Cyclohexanecarboxamide derivatives, including those similar to N,N-Diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide, have been synthesized and characterized. These include studies on N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes, which have been analyzed using techniques like FT-IR and NMR (Özer, Arslan, VanDerveer, & Binzet, 2009).
Pharmaceutical and Medicinal Applications
- Muscarinic Antagonists : Compounds like [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, related to this compound, have been studied as muscarinic antagonists. These studies focus on the synthesis and absolute configuration of their stereoisomers, important for their binding affinities and pharmaceutical applications (Bugno et al., 1997).
Industrial and Chemical Applications
- Catalysis and Polymerization : These compounds have been used in catalysts for selective hydrogenation and in the synthesis of hyperbranched polyesteramides. For instance, a study discusses the use of a catalyst made of Pd nanoparticles supported on graphitic carbon nitride for the selective hydrogenation of phenol to cyclohexanone (Wang et al., 2011).
- Polycondensation and Modification Reactions : Research has been conducted on the polycondensation of 1,2-cyclohexane dicarboxylic anhydride leading to bis(2-hydroxyalkyl)amide-based hydroxy-functional hyperbranched polyesteramides (Benthem et al., 2001).
Material Science
- Characterization of Novel Compounds : Various studies focus on the synthesis and characterization of new derivatives, analyzing their structure and properties using techniques like X-ray diffraction and spectroscopy. This includes work on compounds like N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).
Optical and Electronic Properties
- Optoelectronic Properties : Research on dyes like 7-(Diethylamino)-coumarin-3-carboxylic acid, which shares structural similarities with this compound, explores their optoelectronic properties and molecular aggregation behavior (Liu et al., 2014).
Properties
IUPAC Name |
N,N-diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-12-15-14(10-8-7-9-11-14)13(17)16(5-2)6-3/h1,15H,5-12H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTNACHZLWPJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CCCCC1)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)
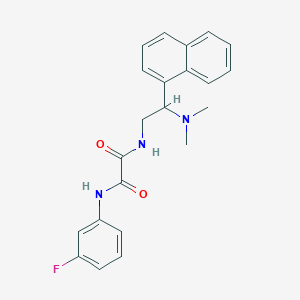
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)
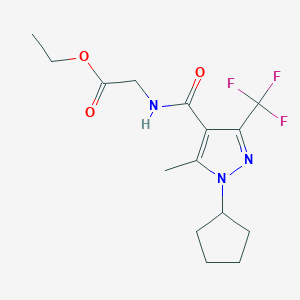
![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)

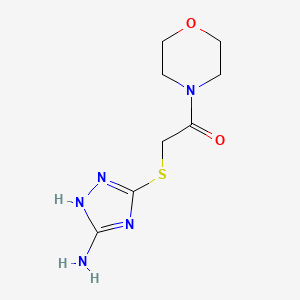
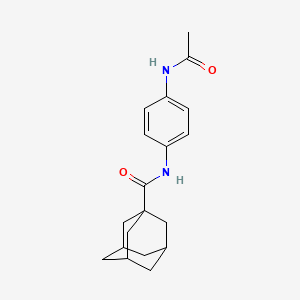
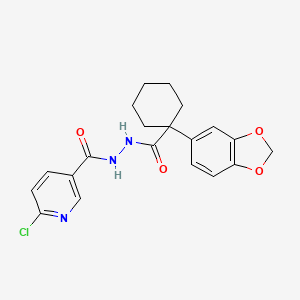
![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)
![4-Ethyl-5-fluoro-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2381871.png)
